molecular formula C22H25N3O5 B2645109 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea CAS No. 1234867-91-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

Cat. No. B2645109
CAS RN: 1234867-91-4
M. Wt: 411.458
InChI Key: ZYJXFDKMWHDGOH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, also known as BDP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BDP is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations, have been studied extensively.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, urea derivatives have been explored for their potential therapeutic applications. For example, urea derivatives have been synthesized and evaluated for their inhibitory activities against various biological targets, including acetylcholinesterase, urokinase receptor, and uridine phosphorylase. These studies demonstrate the versatility of urea derivatives in drug design and development for treating diseases such as Alzheimer's, cancer, and metabolic disorders (Vidaluc et al., 1995); (Wang et al., 2011); (Orr et al., 1997).

Materials Science Applications

In materials science, urea-based compounds have been utilized in the synthesis of multiresponsive luminescent metal-organic frameworks (MOFs). These MOFs demonstrate high luminescence sensing performance towards organic solvents, ions, and antibiotics, highlighting their potential in environmental monitoring and sensing applications (Xian et al., 2022).

Pharmacology and Drug Design

In the field of pharmacology, research has focused on the design and synthesis of urea derivatives as potential antiepileptic agents. These studies emphasize the role of structural modifications in enhancing the therapeutic efficacy and selectivity of urea-based compounds for treating neurological disorders (Prakash & Raja, 2011).

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties, with some compounds showing good activity against a range of microbial pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Haranath et al., 2007).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c26-21(14-28-18-4-2-1-3-5-18)25-10-8-16(9-11-25)13-23-22(27)24-17-6-7-19-20(12-17)30-15-29-19/h1-7,12,16H,8-11,13-15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJXFDKMWHDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

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